

Quercetin-3-O-sophoroside-7-O-glucoside: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Quercetin-3-O-sophoroside-7-O-glucoside

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Introduction

Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside that has been identified in plant species, notably in the leaves of *Brassica rapa* var. *rapa*.^[1] As a derivative of quercetin, a widely studied flavonol known for its potent antioxidant, anti-inflammatory, and anticancer properties, this specific glycoside is of significant interest to the scientific community. The addition of sophoroside and glucoside moieties to the quercetin backbone can significantly alter its bioavailability, solubility, and metabolic fate, thereby influencing its biological activity. This technical guide provides a comprehensive review of the available literature on **Quercetin-3-O-sophoroside-7-O-glucoside** and its closely related compounds, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Disclaimer: Direct quantitative biological activity data and specific experimental protocols for **Quercetin-3-O-sophoroside-7-O-glucoside** are limited in the current scientific literature. Therefore, this guide presents data and protocols for the parent aglycone, quercetin, and its more extensively studied glycosides, such as quercetin-3-O-sophoroside and quercetin-3-O-glucoside, to provide a foundational understanding and a framework for future research.

Quantitative Biological Data

The following tables summarize the quantitative data available for quercetin and its closely related glycosides. This information provides a comparative basis for predicting the potential bioactivities of **Quercetin-3-O-sophoroside-7-O-glucoside**.

Compound	Assay	Cell Line/System	IC50 / Activity	Reference
Quercetin	DPPH Radical Scavenging	-	19.17 µg/mL	[2]
Quercetin	H ₂ O ₂ Scavenging	-	36.22 µg/mL	[2]
Quercetin-3-O-sophoroside	Lipid Peroxidation Inhibition	Phospholipid liposomes	9.2 µM	[3]
Quercetin-3-O-sophoroside	ABTS Radical Scavenging	-	1.45 (relative to Trolox)	[3]
Quercetin-3-O-glucoside	DPPH Radical Scavenging	-	RC50: 22 µg/mL	[4]

Table 1: Antioxidant Activity of Quercetin and its Glycosides

Compound	Cell Line	IC50	Reference
Quercetin	T47D (Breast Cancer)	50 µM (48h)	[5]
Quercetin	MDA-MB-231 (Breast Cancer)	85 µM (48h)	
Quercetin-3-O-glucoside	Caco-2 (Colon Carcinoma)	79 µg/mL	[2]
Quercetin-3-O-glucoside	HepG2 (Hepatocellular Carcinoma)	150 µg/mL	[2]

Table 2: Anticancer Activity (Cytotoxicity) of Quercetin and Quercetin-3-O-glucoside

Experimental Protocols

Isolation and Purification of Quercetin-3-O-sophoroside-7-O-glucoside from *Brassica rapa*

This protocol is based on general methods for flavonoid isolation and purification from plant materials.

- Extraction:

- Air-dry the leaves of *Brassica rapa* and grind them into a fine powder.
- Extract the powdered material with 80% methanol at room temperature with continuous agitation for 24 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
- Defat the concentrated extract by partitioning with n-hexane.

- Chromatographic Purification:

- Subject the defatted methanol extract to column chromatography on a Sephadex LH-20 column.
- Elute the column with a gradient of methanol-water, starting from a high water concentration and gradually increasing the methanol concentration.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate:formic acid:water.
- Pool the fractions containing the compound of interest and concentrate them.
- Further purify the concentrated fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Structural Elucidation

- HPLC-DAD-MS/MS Analysis:
 - Instrumentation: A high-performance liquid chromatograph coupled with a diode array detector (DAD) and an electrospray ionization tandem mass spectrometer (ESI-MS/MS) is used.
 - Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m) is typically employed.
 - Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile is used.
 - Detection: The DAD is set to scan a wide range of wavelengths (e.g., 200-400 nm) to obtain the UV spectrum of the compound, which is characteristic of flavonoids. The MS/MS is operated in negative ion mode to obtain the mass spectra and fragmentation patterns, which are crucial for identifying the aglycone and the sugar moieties. The fragmentation of the glycosidic bonds will reveal the masses of the sophorose and glucose units.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
 - Acquire ^1H NMR and ^{13}C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons in the molecule.
 - Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons, and to confirm the attachment points of the sugar moieties to the quercetin backbone.

In Vitro Biological Activity Assays

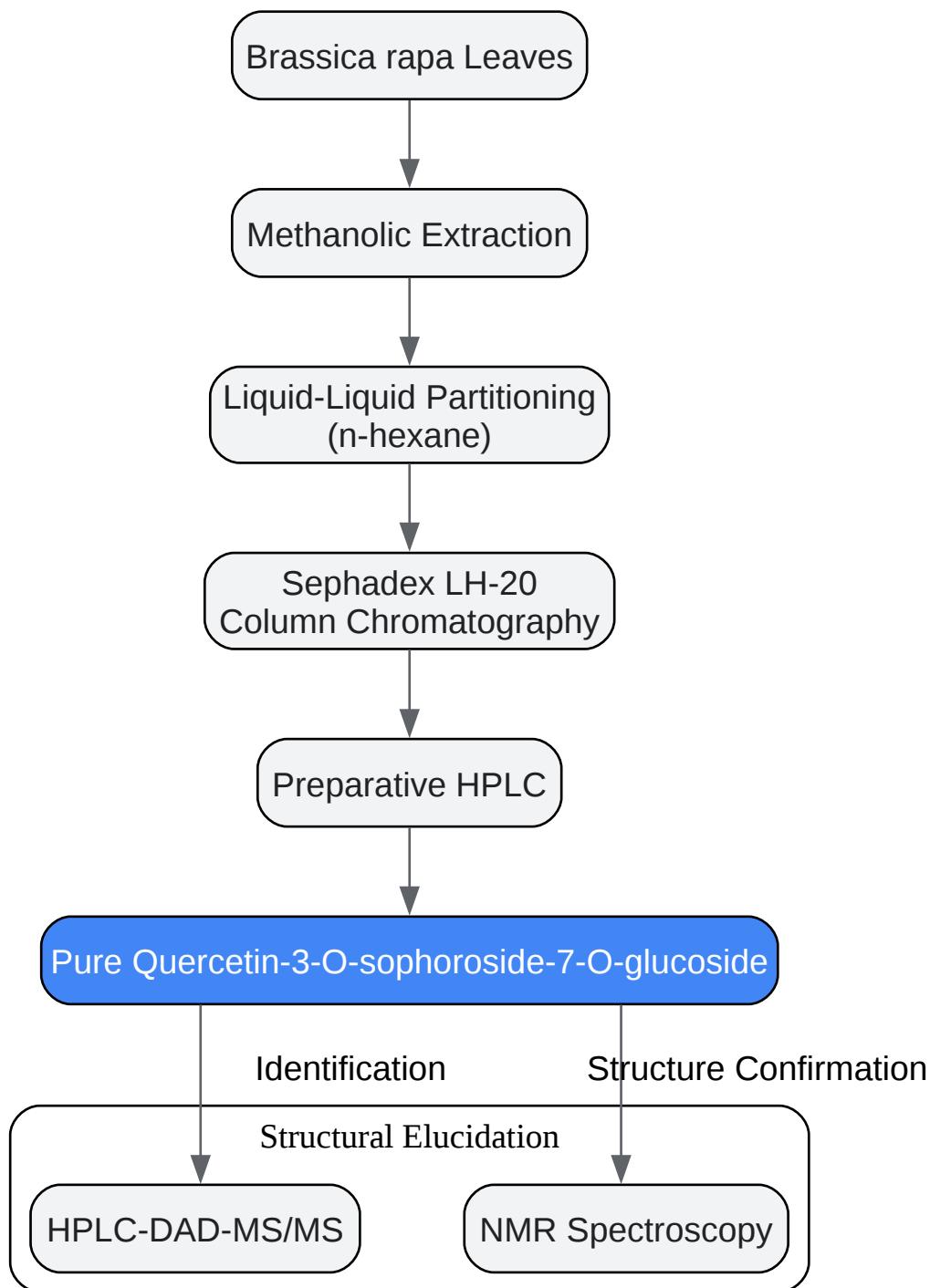
- Antioxidant Activity (DPPH Assay):
 - Prepare a stock solution of the purified compound in methanol or DMSO.
 - Prepare a series of dilutions of the compound.

- In a 96-well plate, add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.
- Add the different concentrations of the test compound to the wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

- Anticancer Activity (MTT Assay):
 - Seed cancer cells (e.g., HepG2, Caco-2) in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
 - Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
 - Remove the MTT solution and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways

Quercetin and its glycosides are known to modulate several key signaling pathways involved in inflammation and cancer. While direct evidence for **Quercetin-3-O-sophoroside-7-O-glucoside** is lacking, it is plausible that it exerts its effects through similar mechanisms.

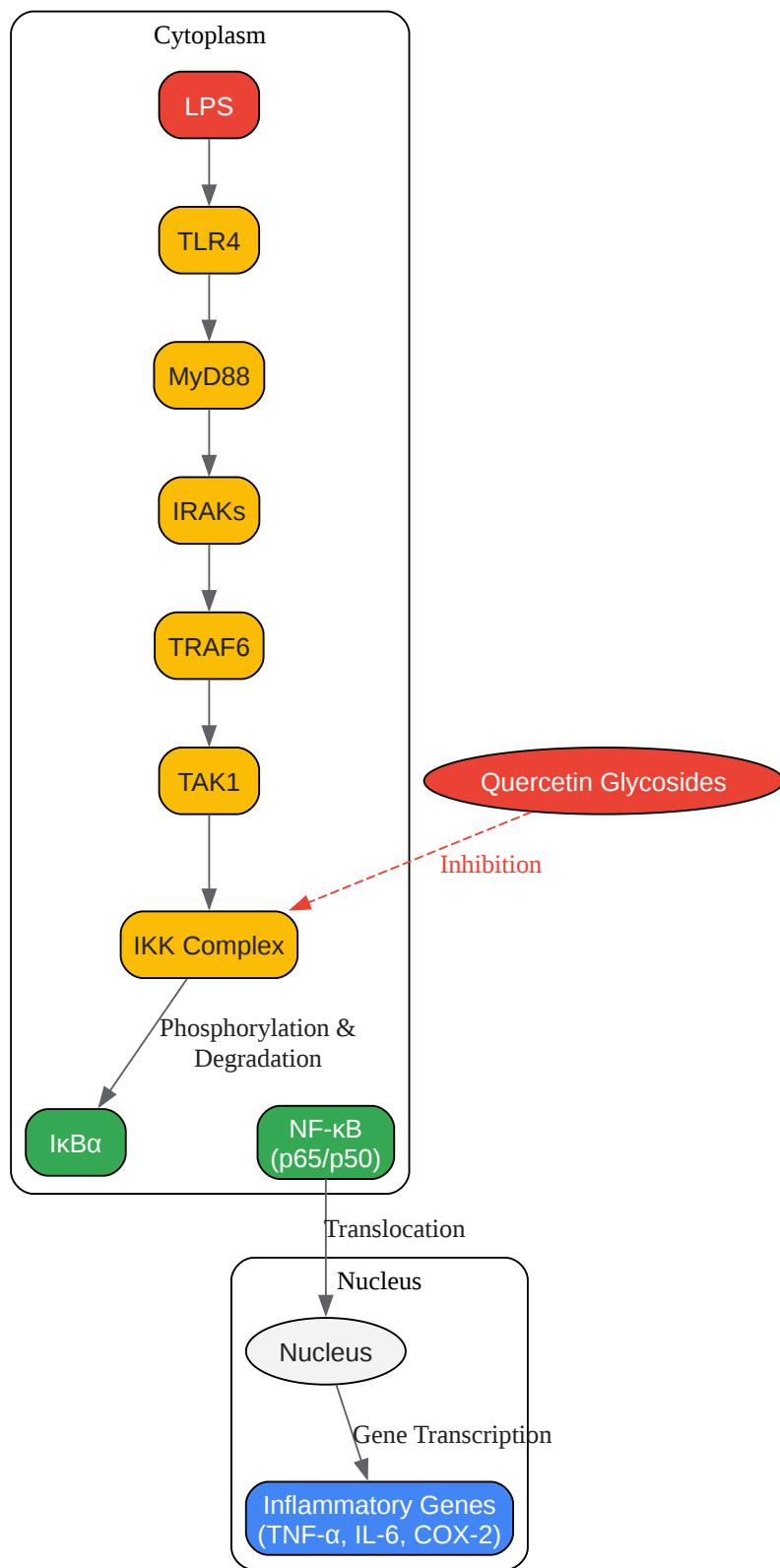


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Experimental workflow for isolation and identification.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

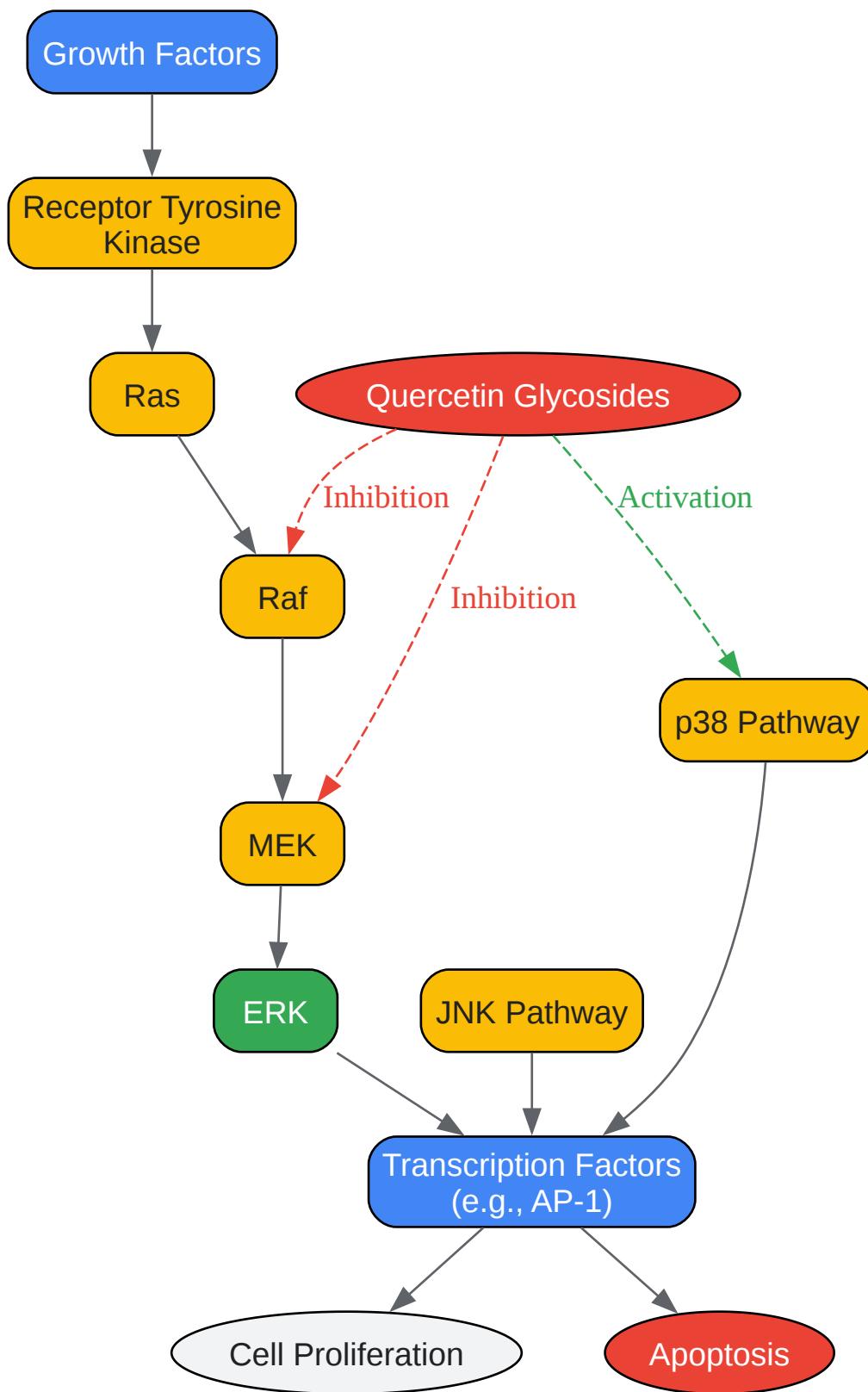


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Inhibition of the NF-κB signaling pathway by quercetin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Quercetin has been demonstrated to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.



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Modulation of the MAPK signaling pathway by quercetin.

Conclusion

Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid with potential biological activities inherited from its quercetin core. While direct experimental evidence for this specific glycoside is currently scarce, the data available for quercetin and its other glycosides provide a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to explore the antioxidant, anti-inflammatory, and anticancer properties of this promising natural compound. Future studies should focus on isolating sufficient quantities of **Quercetin-3-O-sophoroside-7-O-glucoside** to perform comprehensive in vitro and in vivo studies to elucidate its specific biological functions and mechanisms of action.

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